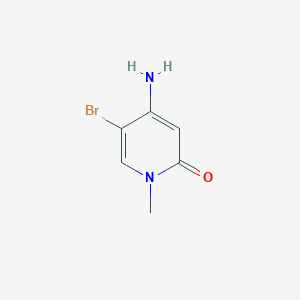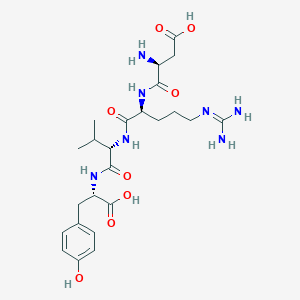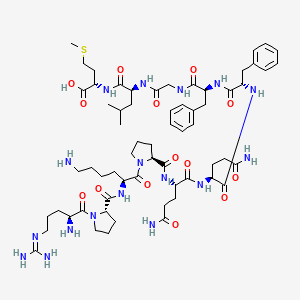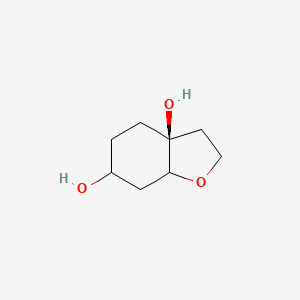
(+/-)-Cleroindicin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Cleroindicin E is a naturally occurring compound that belongs to the class of clerodane diterpenoids. These compounds are known for their diverse biological activities and are often isolated from various plant species. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Cleroindicin E typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes key steps such as cyclization, oxidation, and reduction reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions. For example, the use of Lewis acids in cyclization reactions and oxidizing agents like PCC (pyridinium chlorochromate) in oxidation steps are common.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or total synthesis in a laboratory setting. The extraction process includes solvent extraction, chromatography, and crystallization to isolate the pure compound. In contrast, total synthesis involves the step-by-step construction of the molecule using commercially available starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Cleroindicin E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(+/-)-Cleroindicin E has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (+/-)-Cleroindicin E involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied.
Comparaison Avec Des Composés Similaires
(+/-)-Cleroindicin E can be compared with other clerodane diterpenoids, such as:
- Clerodin
- Clerodermic acid
- Clerodane
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(3aS)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol |
InChI |
InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6?,7?,8-/m0/s1 |
Clé InChI |
BMCMOTVWVYIGFM-RRQHEKLDSA-N |
SMILES isomérique |
C1C[C@@]2(CCOC2CC1O)O |
SMILES canonique |
C1CC2(CCOC2CC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
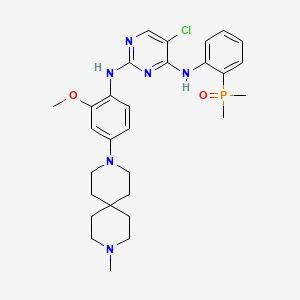
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
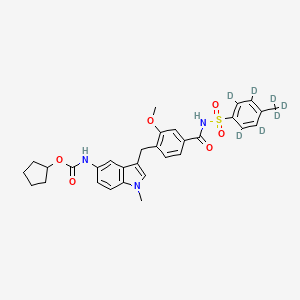
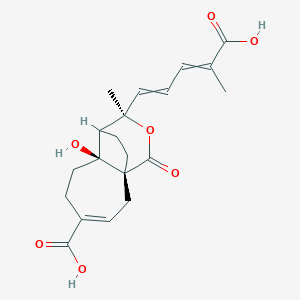
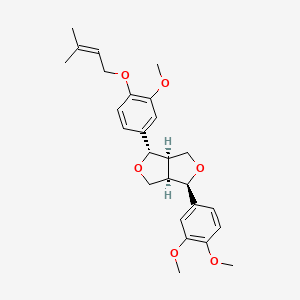
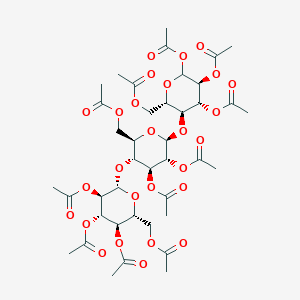
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
